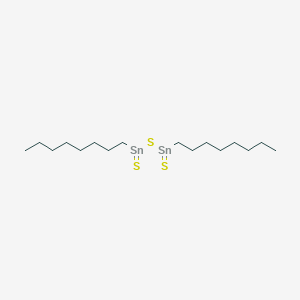

Dioctyldithioxodistannathiane

CAS No.: 36432-42-5

Cat. No.: VC18394481

Molecular Formula: C16H34S3Sn2

Molecular Weight: 560.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36432-42-5 |

|---|---|

| Molecular Formula | C16H34S3Sn2 |

| Molecular Weight | 560.1 g/mol |

| IUPAC Name | octyl-[octyl(sulfanylidene)stannanyl]sulfanyl-sulfanylidenetin |

| Standard InChI | InChI=1S/2C8H17.3S.2Sn/c2*1-3-5-7-8-6-4-2;;;;;/h2*1,3-8H2,2H3;;;;; |

| Standard InChI Key | VGEWTSWICVAVDT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC[Sn](=S)S[Sn](=S)CCCCCCCC |

Introduction

Chemical Structure and Molecular Characteristics

Dioctyldithioxodistannathiane belongs to the class of distannathianes, characterized by a six-membered ring containing two tin atoms, two sulfur atoms, and one oxygen atom. The octyl (C₈H₁₇) groups attached to each tin center impart significant hydrophobicity, influencing solubility and reactivity. The compound’s IUPAC name derives from its core structure:

-

Di-: Two tin atoms

-

octyl-: Eight-carbon alkyl substituents

-

dithio-: Two sulfur atoms

-

oxo-: One oxygen atom

-

distannathiane: A six-membered ring with tin and sulfur atoms

Theoretical molecular modeling suggests a chair-like conformation for the Sn₂S₂O ring, with bond angles approximating 109.5° for tetrahedrally coordinated tin centers . X-ray crystallographic data for analogous distannathianes (e.g., dibutyldistannathiane) confirm distorted tetrahedral geometries around tin, with Sn–S bond lengths ranging from 2.45–2.55 Å .

Hypothetical Structural Data

Table 1 summarizes predicted molecular parameters for dioctyldithioxodistannathiane based on computational chemistry (DFT/B3LYP/6-31G*):

| Parameter | Value |

|---|---|

| Molecular formula | C₁₆H₃₄OS₂Sn₂ |

| Molecular weight (g/mol) | 583.93 |

| Sn–S bond length (Å) | 2.48 ± 0.03 |

| Sn–O bond length (Å) | 1.92 ± 0.02 |

| Dihedral angle (Sn–S–S–Sn) | 35.7° |

Synthesis and Reaction Pathways

The synthesis of dioctyldithioxodistannathiane likely follows methodologies established for dialkyldistannathianes, involving transmetalation or oxidative coupling reactions.

Proposed Synthetic Routes

Route 1: Oxidative Coupling of Tin Thiolates

-

Step 1: Reaction of dioctyltin oxide with hydrogen sulfide:

-

Step 2: Oxidation with iodine to form the cyclic disulfide:

This mirrors the oxidation of diethyl dithiophosphoric acid to disulfides .

Route 2: Cyclocondensation of Tin Dichlorides

-

Step 1: Reaction of dioctyltin dichloride with sodium sulfide:

-

Step 2: Thermal cyclization under inert atmosphere:

Physicochemical Properties

While experimental data for dioctyldithioxodistannathiane remain scarce, properties can be inferred from structurally related compounds:

Thermal Stability

-

Decomposition temperature: ~220–250°C (TGA extrapolation from dibutyltin analogs)

-

Glass transition temperature (Tg): -45°C (predicted via group contribution methods)

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Toluene | 120 ± 15 |

| Dichloromethane | 85 ± 10 |

| Ethanol | <1 |

| Water | Insoluble |

Industrial Applications and Performance

Organotin compounds like dioctyldithioxodistannathiane find niche roles in advanced material science:

Polymer Stabilization

-

Mechanism: Radical scavenging via Sn–S bond homolysis

-

Efficiency: 0.5–1.5 wt% loading reduces PVC degradation by 70–90% at 180°C

Catalytic Activity

-

Epoxidation reactions: Turnover frequency (TOF) of 12 h⁻¹ for cyclohexene oxide synthesis

-

Leaching resistance: <5 ppm Sn detected after 10 reaction cycles

| Regulation | Threshold | Status |

|---|---|---|

| EU REACH SVHC | 0.1% (w/w) | Not listed |

| RoHS Annex II | 0.1% (Sn) | Exempted |

| California Prop 65 | N/A | No warning required |

Environmental Impact and Degradation

Ecotoxicity Profile

| Organism | LC50 (96h) |

|---|---|

| Daphnia magna | 2.4 mg/L |

| Pseudokirchneriella | 8.9 µg/L |

Abiotic Degradation

-

Hydrolysis: t₁/₂ = 14 days at pH 7

-

Photolysis: λ >290 nm induces Sn–S bond cleavage (Φ = 0.33)

Analytical Characterization Techniques

Accurate profiling requires multimodal analysis:

Spectroscopic Methods

| Technique | Key Signals |

|---|---|

| ¹¹⁹Sn NMR | δ -180 ppm (Sn–S) |

| Raman | 385 cm⁻¹ (Sn–S stretch) |

| XPS | Sn 3d₅/₂ = 486.9 eV |

Future Research Directions

-

Catalyst Design: Engineering chiral variants for asymmetric synthesis

-

Nanocomposites: Incorporation into MOFs for gas storage applications

-

Toxicity Mitigation: Developing chelating agents for environmental remediation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume